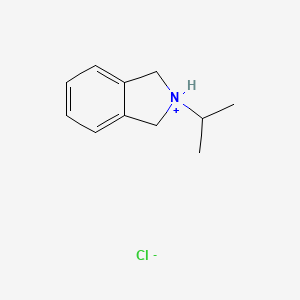
N-Isopropylisoindoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropylisoindoline hydrochloride is a chemical compound belonging to the isoindoline family, which is a subclass of nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylisoindoline hydrochloride typically involves the reaction of isoindoline with isopropyl halides under basic conditions. The process can be summarized as follows:
Starting Materials: Isoindoline and isopropyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Isoindoline is dissolved in an appropriate solvent (e.g., ethanol), and isopropyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Isopropylisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-isopropylisoindolinone.
Reduction: Reduction reactions can convert it back to isoindoline.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-Isopropylisoindolinone.
Reduction: Isoindoline.
Substitution: Various substituted isoindoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Isopropylisoindoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-Isopropylisoindoline hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline: The parent compound, which lacks the isopropyl group.
N-Methylisoindoline: Similar structure but with a methyl group instead of an isopropyl group.
N-Ethylisoindoline: Similar structure but with an ethyl group instead of an isopropyl group .
Uniqueness
N-Isopropylisoindoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
73816-64-5 |
|---|---|
Molekularformel |
C11H16ClN |
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
2-propan-2-yl-2,3-dihydro-1H-isoindol-2-ium;chloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9(2)12-7-10-5-3-4-6-11(10)8-12;/h3-6,9H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
FBVAFYVFMAVNIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH+]1CC2=CC=CC=C2C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


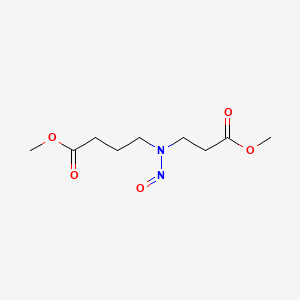
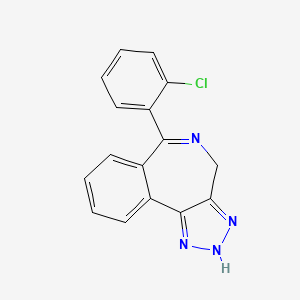
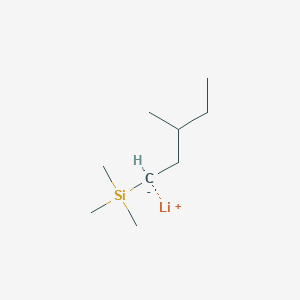
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
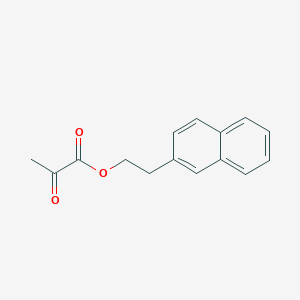

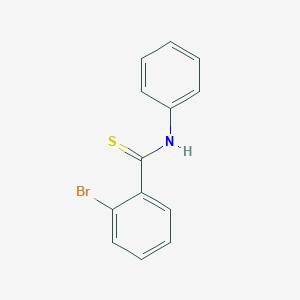
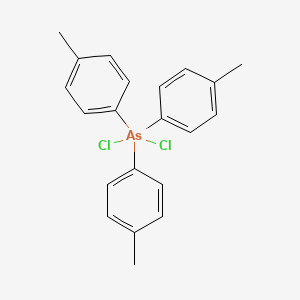
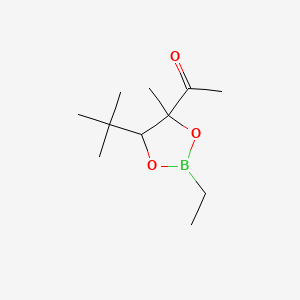
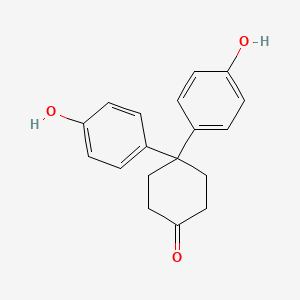
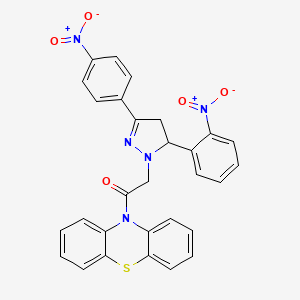
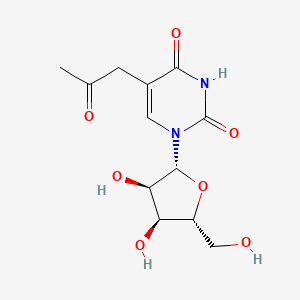
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)

